![molecular formula C20H17N7OS B2628292 Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257552-65-0](/img/structure/B2628292.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthetic strategy entails the use of Sonogashira and Stille reactions .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by suitable spectroscopic techniques . The structure of the newly synthesized compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for the modification of the photocatalyst’s optoelectronic and photophysical properties .Scientific Research Applications
- Electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively researched for use in photovoltaic devices (solar cells) and as fluorescent sensors .
- These BTZ-based photocatalysts were validated in reactions such as Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .
Photovoltaics and Fluorescent Sensors
Visible-Light Organophotocatalysis
Drug Discovery and Design
Ternary Organic Solar Cells (PSCs)
Mechanism of Action
Target of Action
Compounds with the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied for their potential as visible-light organophotocatalysts .
Mode of Action
These compounds often function as electron donor-acceptor (D-A) systems . The benzo[c][1,2,5]thiadiazole motif serves as an electron acceptor group, and its optoelectronic and photophysical properties can be modified by varying the electron donor groups .
Biochemical Pathways
The specific biochemical pathways affected by these compounds would depend on their exact chemical structure and the nature of the electron donor groups attached to the benzo[c][1,2,5]thiadiazole motif .
Result of Action
The molecular and cellular effects of these compounds can vary widely, depending on their specific chemical structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as light conditions, given their potential use in photovoltaics and as photocatalysts .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETXWSRULABIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone |
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